molecular formula C7H5BrClNO2 B12612151 2-Bromo-3-chloro-4-methyl-1-nitrobenzene CAS No. 919522-58-0

2-Bromo-3-chloro-4-methyl-1-nitrobenzene

Cat. No.: B12612151
CAS No.: 919522-58-0
M. Wt: 250.48 g/mol
InChI Key: UCORFPLFGUQUJD-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene typically involves multi-step reactions starting from benzene. The process includes:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of FeBr3.

    Chlorination: Chlorine (Cl2) in the presence of FeCl3.

    Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzene Derivatives: Further substitution reactions yield various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Bromo-3-chloro-4-methyl-1-nitrobenzene finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene

Comparison:

Properties

CAS No.

919522-58-0

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-2-chloro-1-methyl-4-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3

InChI Key

UCORFPLFGUQUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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